3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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Overview
Description
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound features an amino group, a pyridine ring, and a butanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.
Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving nitration, reduction, and cyclization.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Chirality Induction: The chiral center is established using chiral catalysts or chiral starting materials.
Final Product Formation: The final product, ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, is obtained through purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The amino and pyridine groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reagents: Substitution reactions often involve halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Scientific Research Applications
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: The enantiomer of the compound with different chiral properties.
4-(Pyridin-4-yl)butanoic acid: A similar compound lacking the amino group.
3-Amino-4-(pyridin-4-yl)butanoic acid: A similar compound without the dihydrochloride salt form.
Uniqueness
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNPQGCGVXSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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